molecular formula C17H18N4O4S B12561279 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

Cat. No.: B12561279
M. Wt: 374.4 g/mol
InChI Key: AYNLKEPREUDOJF-VNIJRHKQSA-N
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Description

1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from thiourea and ortho-hydroxyacetophenone. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry and biological activities .

Preparation Methods

The synthesis of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between thiourea and ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The reaction can be represented as follows:

Thiourea+Ortho-hydroxyacetophenoneThis compound\text{Thiourea} + \text{Ortho-hydroxyacetophenone} \rightarrow \text{this compound} Thiourea+Ortho-hydroxyacetophenone→this compound

Chemical Reactions Analysis

1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the azomethine group (C=N).

Common reagents used in these reactions include diorganotin chlorides for complex formation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea can be compared with other Schiff base compounds derived from thiourea and different aldehydes or ketones. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H18N4O4S

Molecular Weight

374.4 g/mol

IUPAC Name

1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H18N4O4S/c1-24-13-7-3-5-11(15(13)22)9-18-20-17(26)21-19-10-12-6-4-8-14(25-2)16(12)23/h3-10,22-23H,1-2H3,(H2,20,21,26)/b18-9+,19-10+

InChI Key

AYNLKEPREUDOJF-VNIJRHKQSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=S)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=S)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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